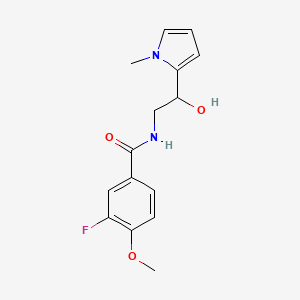

3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3/c1-18-7-3-4-12(18)13(19)9-17-15(20)10-5-6-14(21-2)11(16)8-10/h3-8,13,19H,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULYTVNESJGFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization of Benzoic Acid Derivatives

3-Fluoro-4-methoxybenzoic acid is commercially available but can also be synthesized via electrophilic substitution. For example, 4-methoxybenzoic acid undergoes directed ortho-metalation with LDA (lithium diisopropylamide) at −78°C, followed by quenching with a fluorinating agent (e.g., N-fluorobenzenesulfonimide) to introduce the fluorine atom.

Reaction Conditions:

Alternative Routes via Nitration and Reduction

A less common approach involves nitration of 4-methoxybenzoic acid at the meta position, followed by reduction and diazotization/fluorination. However, this method is hampered by regioselectivity challenges.

Preparation of 2-Hydroxy-2-(1-Methyl-1H-Pyrrol-2-yl)Ethylamine

Henry Reaction Pathway

The amine side chain is synthesized via a nitroaldol (Henry) reaction between 1-methyl-2-pyrrolecarboxaldehyde and nitromethane:

Nitroaldol Reaction:

Nitro Group Reduction:

Reductive Amination Alternative

An alternative route employs reductive amination of 1-methyl-2-pyrrolecarboxaldehyde with 2-aminoethanol. However, this method risks over-alkylation and requires precise stoichiometric control.

Amide Bond Formation Strategies

Acyl Chloride-Mediated Coupling

Activation of 3-fluoro-4-methoxybenzoic acid to its acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The chloride is then reacted with the amine in the presence of a base:

Coupling Reagent-Assisted Synthesis

Modern coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improve efficiency:

- Activation: 3-Fluoro-4-methoxybenzoic acid (1 equiv), HATU (1.1 equiv), DIPEA (3 equiv) in DMF, 0°C, 30 minutes.

- Amine Addition: Add amine (1.1 equiv), stir at 25°C for 6 hours.

- Yield: 85–90%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Protecting Group Strategies

The hydroxyl group in the amine may require protection (e.g., tert-butyldimethylsilyl (TBS) ether) to prevent O-acylation:

- Protection: TBSCl (1.1 equiv), imidazole (2 equiv) in DMF, 25°C, 2 hours.

- Deprotection: Tetra-n-butylammonium fluoride (TBAF, 1.1 equiv) in THF, 0°C → 25°C, 4 hours.

Purification and Characterization

Crystallization

Crude product is recrystallized from ethyl acetate/hexane (1:3) to yield white crystals.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzamides or pyrroles.

Scientific Research Applications

3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methoxybenzamide: Similar structure but with different substitution pattern.

3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide: Chlorine instead of fluorine.

3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxybenzamide: Ethoxy group instead of methoxy.

Uniqueness

The unique combination of the fluoro, hydroxyethyl, and methoxy groups in 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific substitution pattern can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.

Biological Activity

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHFNO

- Molecular Weight : 294.31 g/mol

Structural Characteristics

The compound features:

- A fluorinated aromatic ring (4-methoxybenzamide)

- A hydroxyethyl group attached to a pyrrole derivative , which may influence its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide. Research indicates that modifications in the structure of benzamide derivatives can enhance their efficacy against various cancer cell lines.

Case Study: In Vitro Testing

In vitro assays conducted on human colon carcinoma cells demonstrated that derivatives of benzamide exhibited selective cytotoxicity. For instance, one study showed that a related compound led to a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that structural modifications can lead to enhanced biological activity .

Enzyme Inhibition

Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in cancer progression and metastasis. For example, benzamide derivatives have shown promise as inhibitors of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Benzamide derivatives | Selective cytotoxicity in cancer cells |

| Enzyme inhibition | HDAC inhibitors | Reduced tumor growth in preclinical models |

| Antimicrobial | Similar phenolic compounds | Inhibition of bacterial growth |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that the compound may exhibit favorable absorption characteristics, with moderate bioavailability.

Q & A

Basic: What are the recommended synthetic routes for 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide?

Methodological Answer:

The compound can be synthesized via carbodiimide-mediated coupling of 3-fluoro-4-methoxybenzoic acid with 2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethanol. Key steps include:

- Coupling Reagents : Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group .

- Reaction Conditions : Conduct the reaction at low temperatures (-50°C) to minimize side reactions and improve yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .

- Characterization : Confirm structure via IR (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.8 ppm, pyrrole protons at δ 6.1–6.3 ppm), and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (amide C=O, hydroxyl O-H) and compare with reference spectra .

- NMR Analysis :

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]⁺) and isotopic patterns .

- Elemental Analysis : Validate purity (>98%) with ≤0.4% deviation from calculated C/H/N values .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

-

Alternative Coupling Reagents : Compare DCC/HOBt with EDC/HCl or PyBOP to assess cost and efficiency .

-

Solvent Screening : Test polar aprotic solvents (DMF, THF) for improved solubility of intermediates .

-

Temperature Gradients : Optimize reaction time/yield via kinetic studies (e.g., 0–24 hours at -20°C to 25°C) .

-

Catalytic Additives : Explore DMAP (4-dimethylaminopyridine) to accelerate coupling .

-

Process Data :

Condition Yield (%) Purity (%) DCC/HOBt, -50°C 72 98 EDC/HCl, 0°C 68 97 PyBOP, RT 65 96

Advanced: How does pH influence the compound’s fluorescence properties in biological assays?

Methodological Answer:

- Fluorometric Setup : Use a spectrofluorometer (λₑₓ = 340 nm, λₑₘ = 380 nm) to measure intensity .

- pH Titration : Prepare buffers (pH 2–10) with 0.1 M HCl/NaOH. The compound shows maximum fluorescence at pH 5 due to protonation/deprotonation equilibria of the hydroxyl and amide groups .

- Binding Studies : Titrate with metal ions (e.g., Pb²⁺, Zn²⁺) to calculate binding constants (K_b) via Stern-Volmer plots .

- Stability : Fluorescence intensity remains stable for >24 hours at 25°C, making it suitable for long-term assays .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) against bacterial targets?

Methodological Answer:

-

Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine, vary pyrrole methylation) .

-

Biological Assays :

-

SAR Findings :

Derivative MIC (μg/mL) PPTase IC₅₀ (μM) Parent Compound 8.2 0.45 3-Cl (Fluorine → Cl) 12.5 1.2 N-Methylpyrrole 6.8 0.32

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with CYP450 enzymes to assess metabolic stability .

- ADMET Prediction : Use tools like SwissADME to estimate logP (2.8), solubility (-3.2 LogS), and BBB permeability (low) .

- Docking Studies : Target bacterial PPTases (PDB: 3EVA) to identify key binding residues (e.g., Lys127, Asp89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.